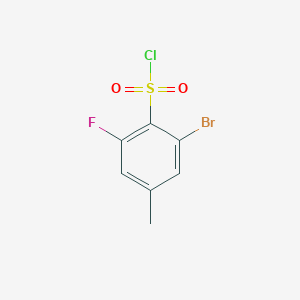

![molecular formula C18H15N5OS B2442193 N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 2034560-50-2](/img/structure/B2442193.png)

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

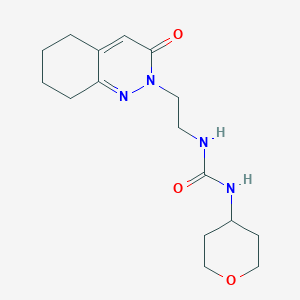

“N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide” is a compound that belongs to a class of biologically active triazole and pyrazole compounds containing 2, 4-disubstituted thiazole analogues . These compounds are known for their antimicrobial and antioxidant activity .

Synthesis Analysis

These compounds are synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The synthesized compounds are identified based on their spectral data analyses (IR, 1 H-NMR, 13 C-NMR spectra, and HRMS) .Molecular Structure Analysis

The molecular structure of these compounds is determined using various spectroscopic techniques. For instance, in the proton NMR spectrum of a similar compound, the signal singlet at δ 9.98, 8.43 ppm was assigned to the CHO, pyrazole protons respectively .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include a three-component coupling reaction of unactivated terminal alkynes, allyl carbonate, and trimethylsiyl azide under Pd (0)-Cu (I) bimetallic catalysis .Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds are determined using various techniques. For instance, the density of a similar compound is 1.4±0.1 g/cm 3, and its boiling point is 537.5±60.0 °C at 760 mmHg .Scientific Research Applications

Drug Discovery

1,2,3-Triazoles serve as privileged structures in drug design due to their unique properties. This compound’s aromatic character, high chemical stability, and hydrogen bonding ability make it an attractive scaffold for medicinal chemistry. Several notable drugs incorporate a 1,2,3-triazole core, including:

Organic Synthesis

Researchers employ 1,2,3-triazoles in synthetic methodologies. Notably, the “click chemistry” approach has gained prominence. Various synthetic routes include:

Fluorescent Imaging

1,2,3-Triazoles serve as fluorophores in imaging applications. Their photophysical properties make them valuable for visualizing biological processes.

Mechanism of Action

Target of Action

The compound, also known as N-[1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide, is a novel dual orexin receptor antagonist . It blocks the binding of orexin-A and orexin-B to orexin-1 and orexin-2 receptors , which play a crucial role in promoting wakefulness .

Mode of Action

The compound interacts with its targets, the orexin receptors, by binding to them and inhibiting their interaction with orexins A and B . This inhibition suppresses the wake-promoting effects of the orexins, thereby exerting its therapeutic action against excessive wakefulness .

Biochemical Pathways

The compound affects the orexinergic system, which is involved in the regulation of sleep-wake cycles . By blocking the orexin receptors, it disrupts the normal functioning of this system, leading to a decrease in wakefulness .

Pharmacokinetics

Triazole compounds, which form part of the compound’s structure, are known to bind readily in the biological system with a variety of enzymes and receptors . Thiazoles, another component of the compound, are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Result of Action

The primary molecular effect of the compound’s action is the inhibition of orexin receptors . This leads to a decrease in wakefulness, making the compound potentially useful for the treatment of conditions characterized by excessive wakefulness .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the compound. For instance, the compound’s solubility in various solvents can affect its bioavailability and distribution in the body. Additionally, the presence of other substances in the body that can bind to the same receptors could potentially affect the compound’s efficacy .

Future Directions

properties

IUPAC Name |

N-[1-phenyl-2-(triazol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5OS/c24-18(14-6-7-15-17(10-14)25-12-19-15)22-16(11-23-20-8-9-21-23)13-4-2-1-3-5-13/h1-10,12,16H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LODMKTQSPFMYDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=CC4=C(C=C3)N=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

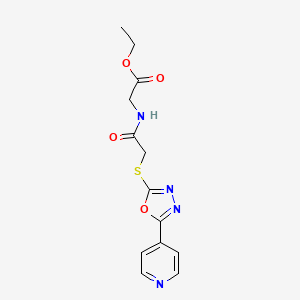

![2-Chloro-N-[1-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]ethyl]acetamide](/img/structure/B2442110.png)

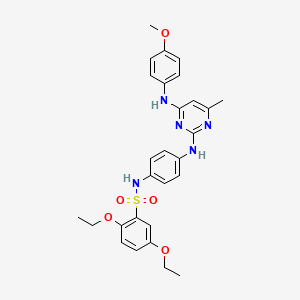

![N-Methyl-N-[2-[[2-methyl-1-(3-methyl-1-benzofuran-2-yl)propyl]amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2442113.png)

![1-[4-Hydroxy-2-[2-(trifluoromethyl)phenyl]pyrrolidin-1-yl]but-2-yn-1-one](/img/structure/B2442116.png)

![N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2442120.png)

![[3-Amino-5-(2,6-dimethylanilino)-4-(4-methoxyphenyl)sulfonylthiophen-2-yl]-phenylmethanone](/img/structure/B2442121.png)

![methyl 2-methyl-5-oxo-5H-chromeno[2,3-b]pyridine-3-carboxylate](/img/structure/B2442124.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-1H-indole-2-carboxamide](/img/structure/B2442129.png)